molecular formula C11H19IO2 B13077638 4-[(2-Iodocyclohexyl)oxy]oxane

4-[(2-Iodocyclohexyl)oxy]oxane

Katalognummer: B13077638
Molekulargewicht: 310.17 g/mol
InChI-Schlüssel: IPGJCBCJRDXFBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Iodocyclohexyl)oxy]oxane is a chemical compound with the molecular formula C11H19IO2 and a molecular weight of 310.17 g/mol . This compound is characterized by the presence of an iodocyclohexyl group attached to an oxane ring, making it a unique structure in organic chemistry.

Vorbereitungsmethoden

The synthesis of 4-[(2-Iodocyclohexyl)oxy]oxane typically involves the reaction of 2-iodocyclohexanol with oxane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ether bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-[(2-Iodocyclohexyl)oxy]oxane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-[(2-Iodocyclohexyl)oxy]oxane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[(2-Iodocyclohexyl)oxy]oxane involves its interaction with specific molecular targets and pathways. The iodocyclohexyl group can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The oxane ring provides stability and enhances the compound’s ability to interact with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-[(2-Iodocyclohexyl)oxy]oxane include:

The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C11H19IO2

Molekulargewicht

310.17 g/mol

IUPAC-Name

4-(2-iodocyclohexyl)oxyoxane

InChI

InChI=1S/C11H19IO2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h9-11H,1-8H2

InChI-Schlüssel

IPGJCBCJRDXFBI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(C1)OC2CCOCC2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.